

Application Note & Protocol: Synthesis of a Key Azetidine Intermediate for Baricitinib

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Compound of Interest

Compound Name: Methyl 3-cyano-2,2-dimethylpropanoate

CAS No.: 175697-97-9

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Abstract: Baricitinib is a potent and selective Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis. Its molecular architecture is characterized by a central pyrazole ring connecting a pyrrolo[2,3-d]pyrimidine core and a functionalized azetidine moiety. The synthesis of Baricitinib is a topic of significant interest in pharmaceutical process development. While numerous synthetic strategies have been devised, they predominantly rely on the convergent coupling of two key heterocyclic fragments. This document provides a detailed, field-proven protocol for the synthesis of a critical azetidine intermediate, 2-(1-(ethylsulfonyl)azetidino-3-ylidene)acetonitrile, a cornerstone precursor in many reported industrial syntheses of Baricitinib. While the topic specified an interest in routes from methyl isobutyrate, a comprehensive review of authoritative literature, including patents and peer-reviewed journals, indicates that this is not a standard or documented starting material for the principal Baricitinib fragments. Therefore, this guide focuses on a validated and widely adopted pathway, emphasizing the chemical rationale, procedural details, and in-process controls necessary for a successful and scalable synthesis.

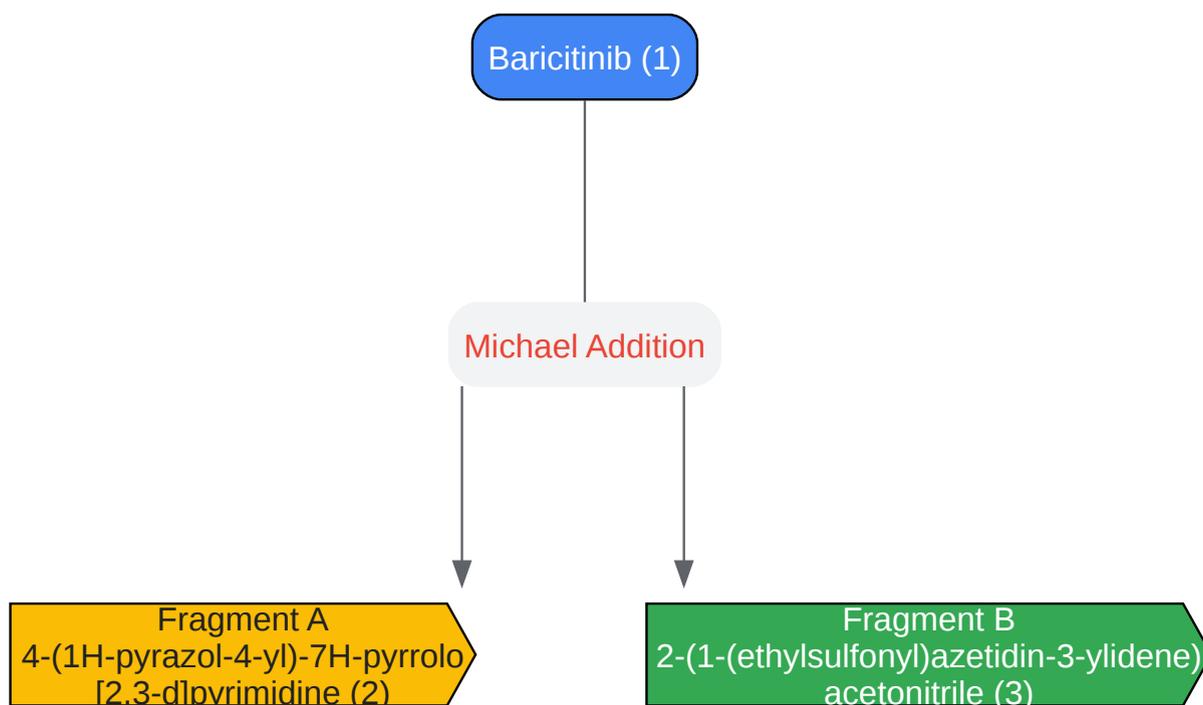
Strategic Overview: Retrosynthesis of Baricitinib

A successful synthesis of a complex molecule like Baricitinib hinges on a logical retrosynthetic analysis. The most common strategy involves disconnecting the molecule at the pyrazole-azetidine bond, which is typically formed via a Michael addition. This approach breaks the target molecule down into two more manageable, key intermediates.

Key Disconnection Strategy:

- Baricitinib (1) is disconnected via a Michael addition reaction.
- This reveals the two primary building blocks:
 - Fragment A: The nucleophilic pyrazolopyrimidine core, 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine (2) (often used in a protected form).
 - Fragment B: The electrophilic azetidine intermediate, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (3), which acts as the Michael acceptor.

This application note will focus exclusively on the robust, multi-step synthesis of Fragment B.



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Caption: Retrosynthetic analysis of Baricitinib.

Synthesis of 2-(1-(ethylsulfonyl)azetid-3-ylidene)acetonitrile (Fragment B)

The synthesis of this key intermediate is accomplished in three main stages starting from the commercially available tert-butyl 3-oxoazetid-1-carboxylate. This pathway involves an olefination reaction, deprotection of the nitrogen, and a final sulfonylation.



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Caption: Overall workflow for the synthesis of the target intermediate.

Step 1: Horner-Wadsworth-Emmons Reaction

Objective: To install the cyanomethylene group onto the azetidine ketone via a stereoselective olefination reaction.

Causality & Expertise: The Horner-Wadsworth-Emmons (HWE) reaction is superior to the classical Wittig reaction for this transformation. The phosphonate reagent, diethyl (cyanomethyl)phosphonate, is less basic and more nucleophilic than its phosphonium ylide counterpart, reducing the likelihood of side reactions. Furthermore, HWE reactions with α -cyano-substituted phosphonates strongly favor the formation of the thermodynamically stable E-isomer, which is crucial for the subsequent Michael addition. Potassium tert-butoxide is chosen as the base due to its strength, which is sufficient to deprotonate the phosphonate, and its good solubility in the chosen solvent, tetrahydrofuran (THF). The reaction is initiated at a low temperature (-5 °C) to control the exothermic deprotonation and maintain reaction selectivity before being allowed to warm to room temperature to drive the reaction to completion.[1]

Experimental Protocol:

- Reagent Preparation:
 - To a solution of diethyl (cyanomethyl)phosphonate (24.8 g, 140 mmol) in anhydrous THF (300 mL) in a three-neck flask under an inert atmosphere (N₂ or Ar), slowly add a 1M solution of potassium tert-butoxide in THF (128.5 mL, 128.5 mmol) via a dropping funnel.
 - Maintain the internal temperature at approximately -5 °C using an ice-salt bath during the addition.
 - Stir the resulting mixture at -5 °C for 3 hours.
- Reaction:
 - In a separate flask, dissolve tert-butyl 3-oxoazetidine-1-carboxylate (20.0 g, 116.8 mmol) in anhydrous THF (67 mL).
 - Add this solution to the pre-formed phosphonate anion solution at -5 °C.
 - Stir the reaction mixture for an additional 2 hours at -5 °C.
 - Remove the cooling bath and allow the mixture to warm to room temperature. Continue stirring for 16 hours.
- Work-up and Isolation:
 - Monitor the reaction for completion using Thin Layer Chromatography (TLC).
 - Upon completion, quench the reaction by adding an aqueous solution of sodium chloride (12.5%, 300 mL).
 - Extract the aqueous layer with ethyl acetate (3 x 100 mL).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
 - The product, tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography.

Step 2: N-Boc Deprotection

Objective: To remove the tert-butoxycarbonyl (Boc) protecting group from the azetidine nitrogen to prepare it for sulfonylation.

Causality & Expertise: The Boc group is a standard amine protecting group that is stable to a wide range of conditions but is selectively and cleanly cleaved under strong acidic conditions. [2] Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent are commonly used. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation (which typically forms isobutylene) and carbon dioxide. This method is highly efficient and generally proceeds to completion at room temperature.

Experimental Protocol:

- Reaction Setup:
 - Dissolve the crude tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate from the previous step in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
 - Cool the solution to 0 °C in an ice bath.
- Deprotection:
 - Slowly add an excess of a strong acid. A common choice is a 4M solution of HCl in 1,4-dioxane or neat trifluoroacetic acid (TFA).
 - Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
- Work-up and Isolation:
 - Monitor the reaction for completion by TLC.
 - Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
 - The product, 2-(azetidin-3-ylidene)acetonitrile, is typically isolated as its hydrochloride or trifluoroacetate salt. It is often a solid that can be collected by filtration after trituration with

a solvent like diethyl ether. This salt is frequently used directly in the next step without further purification.

Step 3: Sulfonylation

Objective: To install the critical ethylsulfonyl group onto the azetidine nitrogen.

Causality & Expertise: This is a standard nucleophilic substitution reaction where the secondary amine of the azetidine attacks the electrophilic sulfur atom of ethanesulfonyl chloride.^{[2][3]} A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to neutralize the HCl generated during the reaction. The base prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. The reaction is typically performed in an aprotic solvent like DCM or THF.

Experimental Protocol:

- Reaction Setup:
 - Suspend the 2-(azetidin-3-ylidene)acetonitrile salt (e.g., hydrochloride, 1 equivalent) in dichloromethane (DCM).
 - Add a non-nucleophilic base such as triethylamine (2.5-3.0 equivalents) to the suspension.
 - Cool the mixture to 0 °C.
- Sulfonylation:
 - Slowly add ethanesulfonyl chloride (1.1 equivalents) dropwise to the cooled mixture, ensuring the temperature remains low.
 - After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).
- Work-up and Isolation:
 - Quench the reaction by adding water.

- Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate (NaHCO_3) solution, and finally with brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- The resulting crude product can be purified by column chromatography (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford the final intermediate, 2-(1-(ethylsulfonyl)azetid-3-ylidene)acetonitrile, as a solid.[4]

Data Summary & Characterization

The following table summarizes typical results for the synthesis of the target intermediate. Purity is generally assessed by HPLC and identity is confirmed by NMR and MS.

Step	Product Name	Starting Material	Typical Yield	Purity (HPLC)	Key Analytical Data
1	tert-butyl 3-(cyanomethyl-ene)azetidine-1-carboxylate	tert-butyl 3-oxoazetidine-1-carboxylate	85-95%	>95%	¹ H NMR and MS consistent with structure.
2	2-(azetidin-3-ylidene)acetonitrile (as HCl salt)	Intermediate from Step 1	90-98%	>97%	Loss of Boc group signals in ¹ H NMR.
3	2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile	Intermediate from Step 2	80-90%	>99%	¹³ C NMR (DMSO-d ₆): δ 7.2, 42.6, 58.5, 58.9, 93.9, 114.9. MS consistent with the final product molecular weight. ^[2]

Conclusion

The protocol detailed herein describes an efficient, scalable, and well-documented synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, a pivotal intermediate for the manufacture of the JAK inhibitor Baricitinib. By employing robust and well-understood chemical transformations such as the Horner-Wadsworth-Emmons reaction, acid-labile deprotection, and standard sulfonylation, this three-step sequence provides high yields and excellent purity. This application note serves as a reliable guide for researchers and process chemists engaged in the development and synthesis of Baricitinib and related pharmaceutical agents.

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